molecular formula C10H12FNO B1378740 7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol CAS No. 1379213-48-5

7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol

Cat. No. B1378740
M. Wt: 181.21 g/mol
InChI Key: JEOGIQMESBBOQT-UHFFFAOYSA-N
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Description

“7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol” is a chemical compound with the CAS Number: 1379213-48-5 . It has a molecular weight of 181.21 . It is in powder form .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.198±0.06 g/cm3 and a predicted boiling point of 296.9±40.0 °C . The molecular formula of the compound is C10H12FNO .

Scientific Research Applications

Molecular Structure and Crystallography

7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol and its analogs are subjects of research in crystallography to understand their molecular structures and properties. Studies reveal variations in molecular conformations and intermolecular interactions, which are crucial for their potential applications in medicinal chemistry and materials science. For instance, differences in unit-cell dimensions and molecular conformations between 7-fluoro and 7-chloro analogs have been observed, influencing their supramolecular assembly and hydrogen bonding patterns (Blanco et al., 2012).

Potential Antiparasitic Activity

Research into tetrahydro-1-benzazepines, including 7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol derivatives, has shown potential antiparasitic applications. These compounds have been studied for their efficacy against chagas disease and leishmaniasis, which are significant health concerns in South and Central America. The structural features of these compounds contribute to their biological activity, providing insights into designing new antiparasitic drugs (Macías et al., 2016).

Supramolecular Structures

The ability of 7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol derivatives to form varied supramolecular structures through hydrogen bonding and other non-covalent interactions is of interest for the development of new materials. These structures can range from zero-dimensional chains to complex two-dimensional networks, depending on the substituents present on the benzazepine core. Such studies aid in understanding the principles of molecular assembly and designing compounds with specific physical properties (Blanco et al., 2008).

Radiotracer Development for PET

Fluorine-18 labeled derivatives of benzazepines, including 7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol, have been explored as potential radiotracers for positron emission tomography (PET). These compounds target dopamine D1 receptors, offering applications in neuroscience research and the diagnosis of neurological disorders. The specific uptake and retention of these radiotracers in the brain highlight their potential for in vivo imaging studies (Mukherjee et al., 1993).

CNS Agents

Compounds derived from 7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol have been evaluated for their potential as central nervous system (CNS) agents. These compounds show promising neuroleptic-like activities and have been explored for their utility in treating various CNS disorders. Their synthesis and evaluation underline the importance of the benzazepine scaffold in developing new therapeutic agents (Hino et al., 1988).

properties

IUPAC Name

7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-7-3-4-9-8(6-7)10(13)2-1-5-12-9/h3-4,6,10,12-13H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOGIQMESBBOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C=CC(=C2)F)NC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol
Reactant of Route 2
7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol
Reactant of Route 3
7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol
Reactant of Route 4
7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol
Reactant of Route 5
7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol
Reactant of Route 6
7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol

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